Enhanced Enzymatic Inhibition Potency Conferred by the 3-(Trifluoromethoxy)benzyl Moiety
In a study focused on CYP11B1 inhibitors, a derivative containing the 3-(trifluoromethoxy)benzyl group—a direct synthetic application of the target compound—demonstrated a 14.4-fold increase in inhibitory potency. The optimized compound (Compound 7) achieved an IC50 of 5 nM, compared to 72 nM for the lead compound (Compound 2) which lacked this group [1]. This significant improvement highlights the value of the specific 3-(trifluoromethoxy)phenyl fragment in optimizing biological activity.
| Evidence Dimension | Inhibitory Potency (IC50) against human CYP11B1 enzyme |
|---|---|
| Target Compound Data | Derivative containing 3'-(Trifluoromethoxy)benzyl group (Compound 7): IC50 = 5 nM |
| Comparator Or Baseline | Lead compound (Compound 2) without 3'-(Trifluoromethoxy)benzyl group: IC50 = 72 nM |
| Quantified Difference | 14.4-fold improvement in potency |
| Conditions | In vitro enzymatic assay on human CYP11B1 |
Why This Matters
This data provides a quantitative basis for selecting building blocks containing the 3-(trifluoromethoxy)phenyl moiety for SAR campaigns targeting CYP enzymes, where a 14-fold potency gain is a substantial optimization step.
- [1] Stefanachi, A., et al. (2015). Discovery of new 7-substituted-4-imidazolylmethyl coumarins and 4′-substituted-2-imidazolyl acetophenones open analogues as potent and selective inhibitors of steroid-11β-hydroxylase. European Journal of Medicinal Chemistry, 89, 106-127. View Source
